

O-1602's Effect on Intracellular Calcium Mobilization: A Technical Guide

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Compound of Interest						
Compound Name:	O-1602 (Standard)					
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Audience: Researchers, scientists, and drug development professionals.

Abstract: O-1602 is a synthetic cannabidiol analog recognized for its agonist activity at atypical cannabinoid receptors, primarily G protein-coupled receptor 55 (GPR55) and G protein-coupled receptor 18 (GPR18).[1][2] A key downstream effect of O-1602-mediated receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth overview of the signaling pathways, quantitative effects, and experimental protocols associated with O-1602's influence on intracellular calcium.

Core Signaling Pathways

O-1602 elicits increases in intracellular calcium primarily through the activation of GPR55 and GPR18.[3][4] These receptors couple to distinct G protein families to initiate a signaling cascade that culminates in the release of calcium from intracellular stores.

GPR55-Mediated Pathway: Activation of GPR55 by O-1602 involves G proteins Gq and G12/13.[1][5] This leads to the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5][8] The GPR55 pathway also involves the activation of RhoA.[5][9]



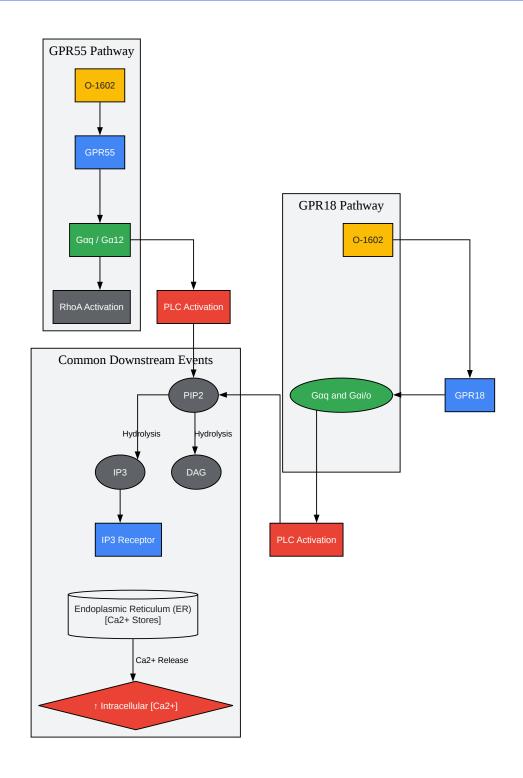




• GPR18-Mediated Pathway: The GPR18 signaling pathway is more complex, exhibiting biased agonism.[3][10] O-1602 activation of GPR18 can lead to calcium mobilization through a dual pathway involving both Gαi and Gαq transduction.[3] The Gαq pathway follows the canonical PLC-IP3-Ca2+ release cascade described above. The involvement of Gαi is indicated by the blockade of calcium mobilization by Pertussis toxin (PTX).[3]

It is noteworthy that in some cell types, such as Hep3B human hepatoma cells, O-1602 has been shown to induce an increase in intracellular Ca2+ in a GPR55-independent manner.[11] [12]





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O-1602-Mediated Intracellular Calcium Mobilization.

Quantitative Data on O-1602-Induced Calcium Mobilization



The following tables summarize the quantitative effects of O-1602 on intracellular calcium levels as reported in the literature.

Table 1: O-1602-Mediated [Ca2+]i Mobilization via GPR55

Cell Type	O-1602 Concentration	Observed Effect	Key Inhibitors & Effects	Reference(s)
HEK293 cells (transiently expressing hGPR55)	Low micromolar	Stimulated RhoA activation.	N/A	[5][8]
Dorsal Root Ganglion (DRG) neurons	Not specified	Increased intracellular calcium.	Thapsigargin attenuates the Ca2+ rise.	[5][8]
Mouse Insulinoma (MIN6) β-cells	Not specified	Enhanced intracellular calcium transients.	N/A	[4]

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Evoked GPR55-mediated Ca2+ elevation. | N/A [13] |

Table 2: O-1602-Mediated [Ca2+]i Mobilization via GPR18

Cell Type	O-1602 Concentration	Observed Effect	Key Inhibitors & Effects	Reference(s)
HEK293 cells (stably expressing GPR18)	Concentration- dependent	Increased intracellular calcium.	Blocked by Gaq or Gailo inhibition (e.g., Pertussis Toxin).	[3][10]

| BV-2 microglia | Not specified | Drives cellular migration with the same potency as NAGly (implying Ca2+ signaling). | Attenuated by O-1918. |[14] |



Experimental Protocols

Measuring O-1602's effect on intracellular calcium mobilization typically involves fluorometric techniques using calcium-sensitive dyes.

Key Experimental Method: Fluorometric Calcium Assay

This protocol provides a generalized workflow for assessing [Ca2+]i changes in cultured cells upon stimulation with O-1602 using a fluorescent plate reader.[15]

- I. Materials and Reagents
- Cell Line: HEK293 or CHO cells stably or transiently expressing GPR55 or GPR18.[3][5]
- Culture Medium: Appropriate medium (e.g., DMEM) with supplements.
- Calcium Indicator Dye: Fura-2 AM, Fluo-3 AM, or similar acetoxymethyl (AM) ester dyes.[5]
 [15]
- Assay Buffer: HEPES-buffered saline (HBS) or similar physiological salt solution.
- O-1602 Stock Solution: Prepared in a suitable solvent like DMSO.
- · Controls & Inhibitors:
 - Vehicle control (e.g., DMSO).
 - Positive control (e.g., ATP or Ionomycin).[15]
 - PLC inhibitor: U73122.[5][16]
 - IP3R inhibitor: Xestospongin D.[5][8]
 - Gαi/o inhibitor: Pertussis Toxin (PTX).[3]
- Equipment: Fluorescence microplate reader with injectors, cell culture incubator, 96-well black, clear-bottom plates.[15]
- II. Experimental Procedure



- Cell Seeding: Seed cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.[15]
- · Dye Loading:
 - Wash cells once with HBS.
 - Incubate cells with Fura-2 AM (typically 2-5 μM) in HBS for 30-60 minutes at 37°C. This allows the AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.[15]
 - Wash the cells twice with HBS to remove extracellular dye.
- Baseline Measurement:
 - Place the plate in the fluorescence reader.
 - For Fura-2, measure the ratio of fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.[15]
 - Record a stable baseline fluorescence for several cycles before adding the agonist.
- Agonist Addition:
 - Using the instrument's injectors, add the desired concentration of O-1602 to the wells.
 - Include vehicle-only wells as a negative control.
- Data Acquisition:
 - Continue recording the fluorescence ratio for several minutes after agonist addition to capture the transient increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence ratio (F340/F380 for Fura-2) is proportional to the change in intracellular calcium concentration.[15][17]

Foundational & Exploratory



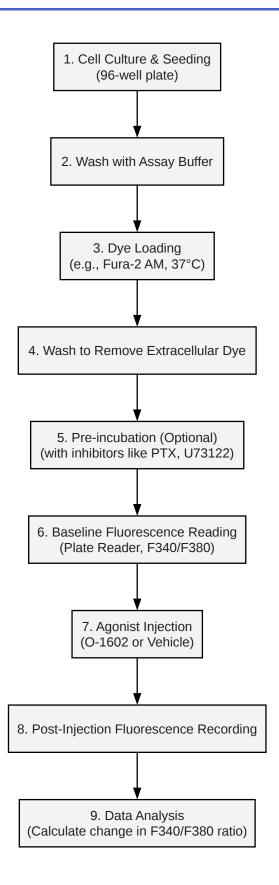


 Results can be expressed as a peak change in ratio, area under the curve, or calibrated to absolute [Ca2+]i values.[18]

Inhibitor Studies:

To probe the signaling pathway, pre-incubate cells with specific inhibitors (e.g., U73122, Xestospongin D, PTX) for an appropriate time before dye loading and agonist stimulation.
 [3][5] Compare the O-1602-induced calcium response in the presence and absence of the inhibitor.





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Workflow for Measuring Intracellular Calcium Mobilization.



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